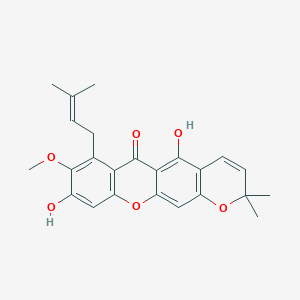
6-溴喹啉-2(1H)-酮
概述
描述
6-Bromoquinolin-2(1H)-one, also known as 6-Bromoquinolin-2(1H)-one, is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromoquinolin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromoquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学
6-溴喹啉-2(1H)-酮:在药理学研究中被用作合成潜在治疗剂的化学支架。其结构易于修饰,可导致发现具有多种生物活性的新药。 例如,该化合物的衍生物已被探索为某些酶或受体的潜在抑制剂,这可能有助于治疗癌症或神经系统疾病 .
有机合成
在有机化学领域,6-溴喹啉-2(1H)-酮是一种通用的中间体。它可以发生各种化学反应以形成复杂的分子。 其溴原子特别活泼,允许发生取代反应,可以引入各种官能团,从而产生多种有机化合物 .
材料科学
材料科学家研究6-溴喹啉-2(1H)-酮在开发新材料中的潜在用途。其芳香结构可能在创建有机半导体或其他电子材料中不可或缺。 该化合物参与形成更大的π共轭体系的能力使其成为在光电器件中使用的候选者 .
分析化学
在分析化学中,6-溴喹啉-2(1H)-酮可作为各种分析方法中的标准品或试剂。 其结构和性质清晰明确,使其可用于校正曲线,以及作为HPLC或质谱等技术中的参考化合物,帮助定量和识别物质 .
生物化学
生物化学家利用6-溴喹啉-2(1H)-酮来研究蛋白质相互作用和酶动力学。它可以在监测生物过程的分析中充当荧光探针或猝灭剂。 此外,将其掺入更大的生物分子可以帮助阐明蛋白质和核酸的结构和功能 .
环境科学
环境科学家可能会探索6-溴喹啉-2(1H)-酮对生态系统的影响。它对土壤化学、水质和生物降解性的影响是关注的领域。 了解其环境归宿可以为其安全使用和处置提供信息,最大程度地减少对生态的破坏 .
农业研究
在农业研究中,6-溴喹啉-2(1H)-酮可以研究其在植物生长调节中的作用或作为农药的前体。 其化学性质可能会影响植物生理,该化合物的衍生物可以保护作物免受害虫或疾病的侵害,同时确保对环境的影响最小 .
作用机制
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes, receptors, and dna .
Mode of Action
Quinoline derivatives often act by binding to their targets and modulating their activity .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
It is soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and thf , which may influence its bioavailability.
Result of Action
The effects would depend on the specific targets and pathways it affects .
Action Environment
It should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen levels may affect its stability.
安全和危害
未来方向
属性
IUPAC Name |
6-bromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAFBGATSQRSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495319 | |
| Record name | 6-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810-66-8 | |
| Record name | 6-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromoquinolin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














